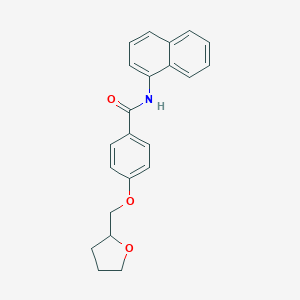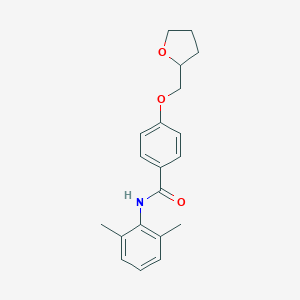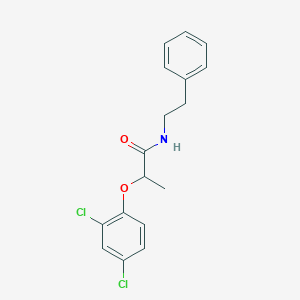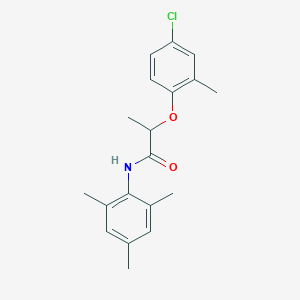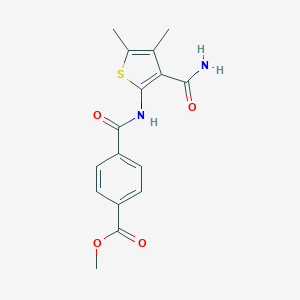
Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate, also known as Methyl 4-carbamoyl-2-((4,5-dimethylthiazol-2-yl)carbamoyl)benzoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate involves the inhibition of various signaling pathways that are involved in the proliferation and survival of cancer cells. Studies have shown that this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate inhibits the activation of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in the regulation of cell growth and survival. Additionally, this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate has been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects:
This compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate has been shown to have various biochemical and physiological effects. Studies have shown that this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of inflammatory mediators, such as COX-2 and iNOS. Additionally, this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using standard laboratory techniques. Additionally, this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate exhibits potent anti-cancer and anti-inflammatory activities, which make it an attractive candidate for further research. However, there are also some limitations associated with the use of this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate in lab experiments. It is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate.
Orientations Futures
There are several future directions for research on Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate. Another direction is to investigate the mechanism of action of this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate in more detail to identify potential targets for drug development. Finally, there is a need to investigate the toxicity and pharmacokinetics of this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate to ensure its safety for use in humans.
Conclusion:
This compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate is a promising compound that exhibits potent anti-cancer and anti-inflammatory activities. Its multi-step synthesis method and stable nature make it an attractive candidate for further research. However, further studies are needed to determine its toxicity, pharmacokinetics, and optimal dosage and administration route. Overall, this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate has the potential to be a valuable therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-carbamoylbenzoic acid with thionyl chloride to form 4-chlorocarbonylbenzoic acid. The second step involves the reaction of 4-chlorocarbonylbenzoic acid with 2-amino-4,5-dimethylthiazole to form 4-((4,5-dimethylthiazol-2-yl)carbamoyl)benzoic acid. The final step involves the reaction of 4-((4,5-dimethylthiazol-2-yl)carbamoyl)benzoic acid with methyl chloroformate to form this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate.
Applications De Recherche Scientifique
Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate has been shown to have potential applications in various fields of research, including medicinal chemistry, drug discovery, and cancer research. Studies have shown that this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate exhibits anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-8-9(2)23-15(12(8)13(17)19)18-14(20)10-4-6-11(7-5-10)16(21)22-3/h4-7H,1-3H3,(H2,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQIPDHBGLZWQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B365887.png)

![2-amino-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B365896.png)
![Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B365905.png)
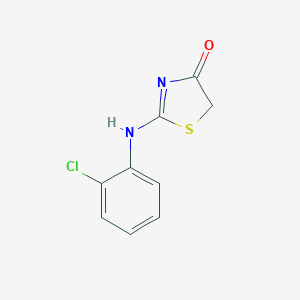

![3-[(3-Phenylpropanoyl)amino]benzamide](/img/structure/B365919.png)
![ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B365925.png)

